1,9-Dideoxyforskolin
Overview
Description
Synthesis Analysis
The synthesis of 1,9-dideoxyforskolin has been reported through various chemical transformations starting from natural or semi-synthetic precursors. One notable method involves the synthetic transformation of ptychantin into forskolin and subsequently into 1,9-dideoxyforskolin. This process includes steps like stereoselective reduction and epoxidation to introduce specific functional groups, followed by removal of the hydroxy group at C-1 through solid-state thicarbonylimidazolation and subsequent radical cleavage to achieve the desired dideoxyforskolin structure (Hagiwara et al., 2006).
Molecular Structure Analysis
The molecular structure of 1,9-dideoxyforskolin is characterized by the absence of hydroxy groups at the 1 and 9 positions of the forskolin molecule. This modification significantly alters its pharmacological profile, particularly its interaction with adenylate cyclase and other cellular targets. Structural analysis through methods such as X-ray crystallography and NMR spectroscopy could provide insights into its conformation and the implications of the dideoxy modifications on its biological activity.
Chemical Reactions and Properties
1,9-Dideoxyforskolin participates in various chemical reactions typical of diterpenes, including oxidation and enolate formation. These reactions are crucial for its biological activity and for further chemical modifications. For instance, enolate formation followed by oxidation can lead to the generation of specific enol ethers and ketones, which are important for studying its mechanism of action at a molecular level (Scherkenbeck et al., 1987).
Scientific Research Applications
Calcium Channel Blocker-Like Actions :
- In rat cerebellar granule cells, 1,9-dideoxyforskolin reduced Ca2+ entry, suggesting calcium channel blocker-like properties (Zerr, Becherer, Rodeau, & Feltz, 1996).
- Similarly, in vascular smooth muscle, 1,9-dideoxyforskolin inhibited contraction induced by high potassium more effectively than forskolin, indicating its role as a calcium channel blocker (Abe & Karaki, 1992).
Chemical Synthesis and Reactions :
- Studies have detailed the chemical reactions and transformations involving 1,9-dideoxyforskolin, including enolate formation and oxidation processes (Scherkenbeck, Böttger, & Welzel, 1987).
Effects on Proteoglycan Synthesis :
- In embryonic chick chondrocyte cultures, 1,9-dideoxyforskolin inhibited proteoglycan and glycosaminoglycan synthesis, suggesting its utility in studying proteoglycan synthesis and processing (Hu, Kemp, Peng, Elders, & Smith, 1990).
Interaction with Ion Channels and Receptors :
- Forskolin and 1,9-dideoxyforskolin altered acetylcholine receptor gating in Xenopus oocytes, highlighting their potential as tools to study ion channel modulation (White, 1988).
- The derivative also blocked transient K currents in rat cerebellar granule neurons, suggesting a non-cAMP mediated effect on ion channels (Zerr & Feltz, 1994).
Role in Multidrug Resistance (MDR) :
- Forskolin and 1,9-dideoxyforskolin increased the cytotoxic effects of adriamycin in cells overexpressing P-glycoprotein, indicating their potential in modulating MDR (Morris, Speicher, Ruoho, Tew, & Seamon, 1991).
Effects on Uterine Contractility :
- In pregnant rat uterine rings, both forskolin and 1,9-dideoxyforskolin inhibited contractions, with the latter involving activation of adenylate cyclase and calcium-dependent potassium channels (Vedernikov, Syal, Okawa, Saade, & Garfield, 2000).
Modulation of Vinblastine Sensitivity in Tumor Cells :
- 1,9-dideoxyforskolin modulated cellular sensitivity to vinblastine in drug-resistant tumor cells by inhibiting P-glycoprotein-mediated efflux activity (Shalinsky, Heath, Jekunen, Alcaraz, & Howell, 1993).
Synthesis from Ptychantin :
- Forskolin and 1,9-dideoxyforskolin were synthesized from ptychantin A, isolated from liverwort, demonstrating a method to obtain these compounds from natural sources (Hagiwara, Takeuchi, Kudou, Hoshi, Suzuki, Hashimoto, & Asakawa, 2006).
Involvement in Energy Metabolism and Cell Death :
- 1,9-dideoxyforskolin induced necrotic cell death in human T-lymphoma cells, implicating its role in cellular energy metabolism and the switch from apoptosis to necrosis (Gramaglia, Gentile, Battaglia, Ranzato, Petronilli, Fassetta, Bernardi, & Rasola, 2004).
Regulation of Enzyme Activities :
- Forskolin and 1,9-dideoxyforskolin regulated cyclic AMP phosphodiesterase and protein kinase C activity in LLC-PK1 renal epithelial cells (Anderson, Breckon, & Colston, 1991).
Inhibition of Cell Death by Toxins :
- 1,9-Dideoxyforskolin inhibited cell death induced by various toxins in MDCK cells, suggesting a specific mechanism of action against these toxins (Oda, Komatsu, & Muramatsu, 1997).
Effects on Insect Cytochrome P-450 :
- Forskolin and 1,9-dideoxyforskolin inhibited cytochrome P-450 dependent steroid hydroxylase activity in insects, showing potential implications for insect physiology and pest control (Keogh, Mitchell, Crooks, & Smith, 1992).
Role in Hormone Synthesis in Leydig Cells :
- 1,9-dideoxyforskolin was found to inhibit testosterone production in rat Leydig cells by affecting 17β-hydroxysteroid dehydrogenase, linking it to hormone synthesis regulation (Khanum, Buczko, & Dufau, 1997).
Inhibition of Vitamin D Metabolism :
- Forskolin and 1,9-dideoxyforskolin inhibited 25-hydroxyvitamin D3-24-hydroxylase in a cAMP-independent manner, indicating their effect on vitamin D metabolism (Mandla & Tenenhouse, 1992).
Safety And Hazards
properties
IUPAC Name |
[(3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O5/c1-8-20(5)12-14(24)16-21(6)11-9-10-19(3,4)17(21)15(25)18(26-13(2)23)22(16,7)27-20/h8,15-18,25H,1,9-12H2,2-7H3/t15-,16+,17-,18-,20-,21+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZMDXUDDJYAIB-SUCLLAFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2C(CCCC2(C3C1(OC(CC3=O)(C)C=C)C)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@@H]2[C@](CCCC2(C)C)([C@@H]3[C@@]1(O[C@@](CC3=O)(C)C=C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040384 | |
Record name | 1,9-Dideoxyforskolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Dideoxyforskolin | |
CAS RN |
64657-18-7 | |
Record name | (-)-1,9-Dideoxyforskolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64657-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,9-Dideoxyforskolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064657187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,9-Dideoxyforskolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-dodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-3-vinyl-1H-naphtho[2,1-b]pyran-5-yl acetat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,9-DIDEOXYFORSKOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAW710HWIX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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